molecular formula C22H25N3O4S B10805237 N-(Butan-2-YL)-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(Butan-2-YL)-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10805237
M. Wt: 427.5 g/mol
InChI Key: JOHPSNZJZOQKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-YL)-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-butan-2-yl-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-4-14(3)24-22(27)18-13-23-20-11-10-16(12-17(20)21(18)26)30(28,29)25-19-9-7-6-8-15(19)5-2/h6-14,25H,4-5H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

JOHPSNZJZOQKKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC(C)CC

Origin of Product

United States

Biological Activity

Anti-inflammatory Activity

Research has demonstrated that N-(Butan-2-YL)-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits significant anti-inflammatory effects, particularly in models of acute lung injury (ALI) and sepsis .

In Vitro Studies

The compound has been shown to inhibit the expression of pro-inflammatory cytokines in various cell lines:

Cell LineCytokines Inhibited
J774A.1IL-6, TNF-α
THP-1IL-6, TNF-α
LX-2IL-6, TNF-α

The mechanism of action appears to involve the inhibition of the NF-κB pathway, a key regulator of inflammatory responses .

In Vivo Studies

In animal models, the compound has demonstrated significant therapeutic potential:

  • ALI Mouse Model:
    • Alleviated pathological changes in lung tissue
    • Reduced pulmonary edema
    • Inhibited macrophage infiltration
  • Sepsis Mouse Model:
    • Significantly promoted survival rates

Antitumor Activity

While specific data on the antitumor activity of this compound is not available in the provided search results, related compounds in the 4-oxo-1,4-dihydroquinoline-3-carboxamide class have shown promising antitumor effects .

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Half-life (T1/2): 11.8 hours
  • Bioavailability (F): 36.3%

These properties suggest good potential for drug development, as they indicate a relatively long duration of action and moderate oral bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features. SAR studies on related compounds have shown that:

  • The 4-oxo-1,4-dihydroquinoline core is essential for activity
  • Substituents at the 6-position (in this case, the (2-ethylphenyl)sulfamoyl group) play a crucial role in modulating activity
  • The N-substitution (butan-2-yl in this case) can affect potency and pharmacokinetic properties

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C23H27N3O4S. It features a quinoline core structure, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a subject of interest in drug design.

Anticancer Activity

Research indicates that compounds similar to N-(Butan-2-YL)-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act through multiple pathways, including apoptosis induction and inhibition of key signaling pathways involved in cancer cell proliferation. Studies have shown that derivatives containing the quinoline structure can inhibit tyrosine kinases and induce cell cycle arrest in cancer cells .
  • Case Studies : In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines, indicating potent anticancer activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar sulfonamide derivatives have shown efficacy as inhibitors of acetylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : Compounds with similar structures have also been evaluated for their ability to inhibit α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by controlling blood glucose levels .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Broad-Spectrum Activity : Compounds with a similar framework have been reported to exhibit broad-spectrum antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Quinoline Core : Initial steps often include the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinoline structure.
  • Introduction of the Sulfamoyl Group : The sulfamoyl group can be introduced using sulfamoyl chlorides or related reagents under basic conditions.
  • Final Modifications : Subsequent modifications may include alkylation or acylation to achieve the desired substituents on the quinoline core.

Characterization Techniques

The synthesized compounds are characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Utilized to confirm the structure and purity of the synthesized compounds.
  • Mass Spectrometry (MS) : Employed to determine molecular weights and confirm molecular formulas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.